4-Methoxybenzyl 2,2,2-Trichloroacetimidate

Descripción general

Descripción

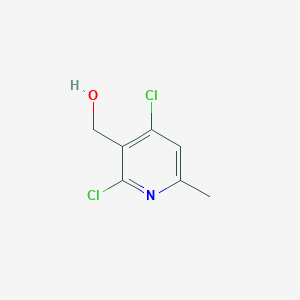

4-Methoxybenzyl 2,2,2-Trichloroacetimidate is an organochlorine compound with the molecular formula C10H10Cl3NO2 and a molecular weight of 282.55 g/mol . It is widely used in organic synthesis, particularly for the protection of alcohols as p-methoxybenzyl ethers . This compound is known for its versatility and efficiency in various chemical reactions, making it a valuable reagent in both research and industrial applications .

Aplicaciones Científicas De Investigación

4-Methoxybenzyl 2,2,2-Trichloroacetimidate has a wide range of applications in scientific research:

Chemistry: Used as a reagent for the protection of alcohols and in the synthesis of various organic compounds.

Biology: Employed in the labeling of proteins, DNA, and other biological molecules.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

Industry: Applied in the production of fine chemicals and specialty chemicals.

Mecanismo De Acción

Target of Action

The primary target of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate are alcohols . This compound is used as a reagent for the protection of alcohols as the p-methoxybenzyl ether .

Mode of Action

This compound interacts with its targets (alcohols) by protecting them as the p-methoxybenzyl ether . It can easily protect 1°, 2°, and 3° alcohols with equal efficiency in the presence of a variety of different protective groups .

Biochemical Pathways

The compound is involved in the esterification process, where carboxylic acids are converted to the corresponding 4-methoxybenzyl (PMB) esters . This operationally simple procedure is a highly effective method for the formation of PMB esters .

Pharmacokinetics

Its physical properties such as boiling point (135-137 °c/07 mmHg) and density (1361 g/mL at 25 °C) can impact its handling and use .

Result of Action

The result of the action of this compound is the formation of p-methoxybenzyl ethers from alcohols . These ethers serve as protective groups that can be removed under specific conditions to yield the original alcohol.

Action Environment

The compound is commonly used under acidic conditions, offering an alternative method to the Williamson ether synthesis, which is typically used under basic conditions to protect base-sensitive alcohols . It should be stored under inert gas and should avoid moisture (as it decomposes) and heat .

Safety and Hazards

Direcciones Futuras

The future directions of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate could involve its use in the protection of alcohols as the p-methoxybenzyl ether . Its ability to protect 1o, 2o, and 3o alcohols with equal efficiency in the presence of a variety of different protective groups makes it a valuable reagent in organic synthesis .

Análisis Bioquímico

Biochemical Properties

4-Methoxybenzyl 2,2,2-Trichloroacetimidate plays a crucial role in biochemical reactions, primarily as a reagent for the protection of alcohols. It interacts with various enzymes and proteins involved in the synthesis and modification of alcohol-containing biomolecules. The compound’s ability to protect alcohol groups makes it valuable in the synthesis of complex organic molecules, where selective protection and deprotection steps are necessary. The interactions of this compound with biomolecules are typically characterized by the formation of stable ether linkages, which can be selectively cleaved under specific conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of ether bonds with alcohol groups. This reaction typically occurs under acidic conditions, where the compound reacts with the hydroxyl group of an alcohol to form a stable p-methoxybenzyl ether. The molecular mechanism involves the activation of the trichloroacetimidate group, which facilitates the nucleophilic attack by the alcohol. This process is highly efficient and can be used to protect alcohol groups in a variety of biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under acidic conditions but can degrade over time when exposed to moisture or elevated temperatures. Long-term studies have shown that the protective ether bonds formed by this compound remain stable under standard laboratory conditions, but may be cleaved under specific conditions designed for deprotection .

Metabolic Pathways

This compound is involved in metabolic pathways related to the protection and deprotection of alcohol groups. The compound interacts with enzymes that catalyze the formation and cleavage of ether bonds, such as esterases and proteases. These interactions can influence metabolic flux and the levels of metabolites containing protected alcohol groups. The presence of this compound can thus affect the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes by passive diffusion or facilitated by specific transporters. Once inside the cell, this compound may interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s availability for biochemical reactions and its overall efficacy as a protective reagent .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the activity and function of this compound, as well as its interactions with other biomolecules. Understanding the subcellular distribution of this compound is essential for optimizing its use in biochemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methoxybenzyl 2,2,2-Trichloroacetimidate can be synthesized through the reaction of 4-methoxybenzyl alcohol with trichloroacetonitrile in the presence of a base . The reaction typically proceeds under mild conditions, and the product can be isolated as a stable white powder . The use of zinc (II) triflate as a catalyst in diethyl ether has been reported to activate the trichloroacetimidate, enabling the protection of various alcohols .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often stored under inert gas and at low temperatures to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methoxybenzyl 2,2,2-Trichloroacetimidate primarily undergoes nucleophilic substitution reactions . It serves as a nucleophile in the formation of amines, amides, and heterocycles . The compound is also used for the protection of alcohols, where it reacts with alcohols to form p-methoxybenzyl ethers .

Common Reagents and Conditions:

Reagents: Trichloroacetonitrile, zinc (II) triflate, diethyl ether.

Conditions: Mild temperatures, inert atmosphere, and sometimes acidic conditions.

Major Products:

p-Methoxybenzyl ethers: Formed from the reaction with alcohols.

Amines and Amides: Formed through nucleophilic substitution reactions.

Comparación Con Compuestos Similares

- Benzyl 2,2,2-Trichloroacetimidate

- Trichloroacetonitrile

- Trimethylsilyl trifluoromethanesulfonate

- Trifluoromethanesulfonic anhydride

Comparison: 4-Methoxybenzyl 2,2,2-Trichloroacetimidate is unique due to its methoxy group, which enhances its reactivity and selectivity in chemical reactions . Compared to benzyl 2,2,2-trichloroacetimidate, the methoxy derivative offers better protection for alcohols under acidic conditions . This makes it a preferred choice in synthetic chemistry where base-sensitive alcohols are involved .

Propiedades

IUPAC Name |

(4-methoxyphenyl)methyl 2,2,2-trichloroethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3NO2/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHGKLBJBHACOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454780 | |

| Record name | 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89238-99-3 | |

| Record name | 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the primary application of 4-Methoxybenzyl-2,2,2-trichloroacetimidate in organic synthesis?

A1: 4-Methoxybenzyl-2,2,2-trichloroacetimidate (PMB-TCA) is a versatile reagent primarily used for the protection of carboxylic acids as their corresponding 4-methoxybenzyl (PMB) esters []. This protection is particularly useful in multi-step organic synthesis as PMB esters are stable under various reaction conditions but can be readily cleaved when needed.

Q2: What makes PMB-TCA a desirable reagent for PMB ester formation?

A2: PMB-TCA offers several advantages for PMB ester synthesis:

- Mild Reaction Conditions: The reaction proceeds efficiently without the need for strong acids or bases []. This mildness is crucial when dealing with acid-sensitive substrates.

- High Yields: The conversion of carboxylic acids to PMB esters using PMB-TCA typically proceeds in excellent yields, ranging from 78-99% [].

- Stereochemical Integrity: The reaction is highly stereoselective, with no observed racemization for carboxylic acids containing an α-stereocenter []. This feature is essential for synthesizing chiral molecules.

Q3: Besides PMB ester formation, are there other reported applications of PMB-TCA in organic synthesis?

A3: Yes, research indicates that PMB-TCA can be activated with Lewis acids to act as an electrophile, reacting with indole derivatives []. This reactivity enables the alkylation of indoles at various positions (N-, C2-, and C3-), providing access to a diverse range of substituted indole derivatives, including potentially valuable tryptamine analogs [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1352506.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)

![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)